2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, or DCIBS, is a synthetic compound that has been studied for its potential medical applications. DCIBS is a member of the isoxazole family and it is structurally similar to other compounds in this family, such as indomethacin and ibuprofen. DCIBS has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, and it is being investigated for its potential use in the treatment of various diseases.
Scientific Research Applications
Photolability and Photoproduct Formation Sulfamethoxazole, a compound structurally similar to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, demonstrates significant photolability in acidic aqueous solutions. The photodegradation process yields various primary photoproducts, including 4-amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide through photoisomerization of the isoxazole ring. This insight into the photolability and photoproduct formation of sulfamethoxazole could provide a basis for understanding the behavior of 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide under similar conditions (Wei Zhou & D. Moore, 1994).
Synthesis and Biological Activity Research on novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, including compounds structurally related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, has shown promise in antimicrobial and anti-HIV activities. The synthesis of these compounds involves direct chlorosulfonation, and their biological evaluation highlights their potential in therapeutic applications (R. Iqbal et al., 2006).
Molecular Structure Analysis The study of tetrazole derivatives closely related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has provided valuable insights into their crystal structure. X-ray crystallography revealed that these compounds crystallize in specific monoclinic space groups, with the tetrazole rings maintaining planarity. This structural analysis is crucial for understanding the molecular properties and potential interactions of similar compounds (B. J. Al-Hourani et al., 2015).
Hydrogen-Bonding Patterns Investigations into compounds like 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, which share structural motifs with 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have revealed intricate hydrogen-bonding patterns. These patterns play a significant role in stabilizing the crystal structure, providing insights into how similar sulfonamide compounds might interact at the molecular level (A. Subashini et al., 2007).
Antitumor and Antimicrobial Potentials The synthesis and evaluation of novel benzenesulfonamide derivatives, including those related to 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide, have demonstrated significant antitumor and antimicrobial potentials. These findings highlight the therapeutic applications of such compounds in treating various diseases and infections (Asmaa M. Fahim & Mona A. Shalaby, 2019).
properties
IUPAC Name |
2,5-dichloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-11-3-1-10(2-4-11)15-8-13(24-21-15)9-20-25(22,23)16-7-12(18)5-6-14(16)19/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZDVPKMOQQEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.